molecular formula C20H22ClNO5S2 B2832304 Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 403843-92-5

Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2832304
CAS No.: 403843-92-5
M. Wt: 455.97
InChI Key: KLCWFIZGABZOOI-UHFFFAOYSA-N
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Description

Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based compound featuring a central 3-methylthiophene ring substituted with diethyl carboxylate groups at positions 2 and 4. The key functional group at position 5 is a propanamido linker attached to a 4-chlorophenylthio moiety.

Properties

IUPAC Name

diethyl 5-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5S2/c1-5-26-19(24)15-11(3)16(20(25)27-6-2)29-18(15)22-17(23)12(4)28-14-9-7-13(21)8-10-14/h7-10,12H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCWFIZGABZOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Esterification: The initial step involves the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The methyl ester is then subjected to hydrazination to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization with appropriate reagents to form the thiophene ring.

    Thioether Formation: The thiophene derivative is then reacted with 4-chlorothiophenol to introduce the thioether group.

    Amidation: Finally, the compound is amidated with diethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide and ester functionalities.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The thioether and amide functionalities play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to six structurally related derivatives (Table 1), differing primarily in the substituent at position 5 of the thiophene ring.

Table 1: Structural and Physical Properties of Analogous Compounds
Compound Name (IUPAC) Substituent at Position 5 Molecular Weight Melting Point (°C) Key Features
Target: Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate 2-((4-chlorophenyl)thio)propanamido Not provided Not reported Chlorophenylthio group enhances lipophilicity and potential bioactivity
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate () 2-chloroacetamido 333.79 164–169 Reactive chloroacetyl group; intermediate for further functionalization
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () Acetamido 299.34 ~121 (394 K) Simple acetyl group; monoclinic crystal (P21/n) with intramolecular H-bonds
Diethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate () 2-(2,4-dichlorophenoxy)acetamido Not provided Not reported Dichlorophenoxy group increases steric bulk and electron-withdrawing effects
2,4-Diethyl 5-{2-[(4-butyl-5-{[2-(4-chlorophenoxy)acetamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate () Triazole-linked 4-chlorophenoxyacetamido-sulfanyl ~714.3 (C29H36ClN5O7S2) Not reported Complex triazole moiety; potential for enhanced target binding
Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate () 3-(azepan-1-yl)propanamido Not provided Not reported Azepan (7-membered amine ring) improves solubility and receptor interaction

Crystallographic and Conformational Insights

  • Acetamido Analog (): Monoclinic (P21/n) with a = 15.933 Å, b = 4.6028 Å, c = 20.152 Å. Intramolecular H-bonds between acetamido NH and carboxylate oxygen stabilize the planar thiophene ring .
  • Hydroxybenzylideneamino Analog (): Triclinic (P1) with a = 9.481 Å, b = 9.598 Å, c = 9.821 Å. Planar thiophene and benzene rings linked via hydrogen bonds and π-π stacking .
  • Target Compound : Expected to adopt a similar planar conformation, with the chlorophenylthio group influencing crystal packing via Cl···S and van der Waals interactions.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with a thiophene core functionalized via amidation and thioether formation. Key steps include:

  • Amidation : Reacting 2-((4-chlorophenyl)thio)propanoic acid with a thiophene precursor (e.g., diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) under anhydrous conditions using trifluoroacetic acid (TFA) as a catalyst .
  • Purification : Thin-layer chromatography (TLC) or column chromatography to isolate the product, yielding ~85% purity .
  • Critical parameters : Strict anhydrous conditions to prevent hydrolysis of intermediates, controlled temperature (reflux in ethanol), and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and functional groups (e.g., ester, amide, thioether) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to confirm molecular weight (e.g., observed m/z 425.51 aligns with theoretical) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and detect impurities from incomplete reactions .

Q. How are solubility and stability profiles determined for this compound?

  • Solubility : Tested in polar (ethanol, DMSO) and nonpolar solvents (DCM, chloroform). Low water solubility due to hydrophobic groups (e.g., thiophene and ester moieties) .
  • Stability : Thermal gravimetric analysis (TGA) confirms stability up to 250°C. Stability in solution (e.g., DMSO) is assessed via NMR over 48 hours to detect decomposition .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) to identify characteristic shifts for the 4-chlorophenylthio group .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure. For example, triclinic systems (space group P1P\overline{1}) with unit cell parameters a=8.7111(4)a = 8.7111(4) Å, b=11.5319(5)b = 11.5319(5) Å, c=11.9778(5)c = 11.9778(5) Å confirm non-planar thiophene and aryl rings .
  • DFT calculations : Simulate NMR spectra using density functional theory (DFT) to match experimental data .

Q. What strategies are used to elucidate the crystal structure and intermolecular interactions?

  • Single-crystal X-ray diffraction : Using SHELX programs for structure solution and refinement. Key interactions include:
  • Hydrogen bonds : Intramolecular O–H···N (2.63 Å) and O–H···O (3.29 Å) stabilizing the Schiff base conformation .
  • Van der Waals forces : Contribute to layered packing, observed in unit cell parameters (e.g., V=1036.67(9)V = 1036.67(9) Å3^3) .
    • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess disorder or dynamic effects .

Q. How does the electronic environment of the thiophene core influence reactivity in cross-coupling reactions?

  • Electron-rich regions : The thiophene sulfur and amide nitrogen act as nucleophilic sites for Pd-catalyzed coupling (e.g., Suzuki-Miyaura reactions) .
  • Electron-deficient groups : Ester moieties direct electrophilic substitution to the 5-position of the thiophene ring .
  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., catalyst loading, solvent polarity) to optimize yields .

Q. What methodologies assess its potential as a RORγ inhibitor in pharmacological studies?

  • In vitro assays : Use HEK293 cells transfected with RORγ luciferase reporters to measure IC50_{50} values .
  • Molecular docking : Simulate binding interactions with the RORγ ligand-binding domain using AutoDock Vina. Key residues (e.g., His479, Tyr502) form hydrogen bonds with the amide and ester groups .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) to evaluate selectivity and therapeutic index .

Methodological Notes

  • Contradiction handling : Conflicting solubility data (e.g., ethanol vs. DCM) are addressed by testing under standardized conditions (25°C, 24h stirring) .
  • Crystallographic challenges : Twinned crystals require data integration in HKL-3000 or XDS before SHELXL refinement .
  • Biological activity : Combine in silico predictions (e.g., SwissADME for bioavailability) with experimental validation to prioritize derivatives .

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